molecular formula C16H12N2O4S B5539968 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE

Cat. No.: B5539968
M. Wt: 328.3 g/mol
InChI Key: QFORBIWJAFGSPX-UHFFFAOYSA-N
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Description

"N-(2H-1,3-Benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide" is a heterocyclic acetamide derivative featuring a benzodioxolyl moiety linked to an acetamide scaffold via a sulfur-containing benzoxazole group. This compound’s structural complexity arises from the integration of a 1,3-benzodioxole ring (a methylenedioxy-substituted aromatic system) and a 1,3-benzoxazole-2-thiol group. The benzodioxole ring enhances metabolic stability, while the benzoxazole sulfanyl group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15(17-10-5-6-13-14(7-10)21-9-20-13)8-23-16-18-11-3-1-2-4-12(11)22-16/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFORBIWJAFGSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name (CAS No. or ID) Substituents/Modifications Key Functional Groups Potential Applications
Target Compound (N/A) 1,3-Benzoxazol-2-ylsulfanyl group Benzodioxole, benzoxazole thioether, acetamide Kinase inhibition, antimicrobial agents
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide (865657-53-0) Imidazole ring with 3-methoxyphenyl and phenyl groups Imidazole, methoxy, phenyl Anticancer (imidazole-based targets)
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (536702-74-6) Indole ring with phenyl substituent Indole, phenyl Neuroprotective or anti-inflammatory (indole derivatives)
N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide (150368-36-8) Difluoro substitution on benzodioxole, hydroxyacetamide Difluorobenzodioxole, hydroxyl Enhanced metabolic stability (fluorine effect)
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-sec-butylphenyl)acetamide (ZINC00044766) sec-Butylphenyl group Benzoxazole thioether, alkylphenyl Lipid solubility, membrane penetration

Physicochemical and Reactivity Differences

  • Lipophilicity : The sec-butylphenyl group in ZINC00044766 significantly increases lipophilicity (logP ~4.2 estimated), favoring blood-brain barrier penetration, compared to the target compound’s logP of ~2.8 .

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